molecular formula C15H11F2N5O B2913848 3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897623-44-8

3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2913848
CAS No.: 897623-44-8
M. Wt: 315.284
InChI Key: ASSJUXHJSFVRCY-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that features two fluorine atoms and a tetrazole group. It has significant applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Tetrazole Formation: : The tetrazole group is typically synthesized through the cyclization of a hydrazonyl chloride with sodium azide.

  • Fluorination: : Introduction of fluorine atoms is often achieved using selective fluorination agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).

  • Benzamide Synthesis: : Coupling reactions involving benzoyl chlorides and amines form the benzamide structure. The reaction conditions include using a base like triethylamine and a solvent such as dichloromethane.

Industrial Production Methods

  • Batch Processing: : Traditional batch reactors are used for synthesizing compounds on a small to medium scale.

  • Continuous Flow Synthesis: : This method is gaining popularity for its efficiency in producing large quantities with consistent quality, especially important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction of nitro groups to amines using catalytic hydrogenation.

  • Substitution: : Nucleophilic substitution reactions, where halogens can be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Palladium on carbon with hydrogen gas.

  • Solvents: : Dichloromethane, acetonitrile.

Major Products

  • Oxidation Products: : Carboxylic acids.

  • Reduction Products: : Primary amines.

  • Substitution Products: : Varied, depending on the nucleophile introduced.

Scientific Research Applications

  • Chemistry: : Used in the synthesis of advanced organic compounds and as intermediates in complex molecule construction.

  • Biology: : Studied for its potential as a bioactive molecule, influencing enzyme activities and receptor binding.

  • Medicine: : Investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety.

  • Industry: : Used in the development of advanced materials, including polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : Functions by inhibiting specific enzymes, altering metabolic pathways.

  • Receptor Binding: : Binds to certain receptors, modifying cellular responses and signaling pathways.

  • Molecular Interactions: : Engages in hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing its activity and efficacy.

Comparison with Similar Compounds

Unique Features

  • Dual Fluorine Atoms: : Enhances metabolic stability and lipophilicity.

  • Tetrazole Group: : Provides unique reactivity and binding properties.

Similar Compounds

  • 3-Fluoro-N-(benzyl)benzamide: : Similar in structure but lacks the tetrazole group, resulting in different reactivity.

  • 4-fluoro-N-(1-tetrazol-5-ylmethyl)benzamide: : Different positioning of the fluorine atom affects its chemical behavior and applications.

3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of considerable interest, boasting distinctive features that set it apart from its analogs. Its synthesis, reactions, and applications underscore its importance in both academic research and industrial production.

Properties

IUPAC Name

3-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O/c16-11-4-6-13(7-5-11)22-14(19-20-21-22)9-18-15(23)10-2-1-3-12(17)8-10/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSJUXHJSFVRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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